molecular formula C22H24N2O3 B11356245 N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide

N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11356245
M. Wt: 364.4 g/mol
InChI Key: LBZOEJCQHNKZCT-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl group: This step involves the methylation of the furan ring using methyl iodide or a similar methylating agent.

    Formation of the benzamide structure: This involves the reaction of the furan derivative with 4-(2-methylpropoxy)benzoic acid under amide-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment of the pyridin-2-yl group: This step involves the reaction of the intermediate with pyridin-2-ylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may yield dihydrofuran derivatives.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Modulation of signaling pathways: It may affect cellular signaling pathways, altering gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is unique due to its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler related compounds.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H24N2O3/c1-16(2)15-26-19-11-8-18(9-12-19)22(25)24(21-6-4-5-13-23-21)14-20-10-7-17(3)27-20/h4-13,16H,14-15H2,1-3H3

InChI Key

LBZOEJCQHNKZCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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